Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate
Description
Chemical Identity and Properties Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate (CAS: 2839371-12-7) is a heterocyclic compound featuring a fused azasiline ring system. Its molecular formula is C₈H₁₅NO₂Si, with a molecular weight of 185.30 g/mol . The compound is characterized by a unique silicon-containing heterocyclic backbone, which distinguishes it from conventional nitrogen-oxygen heterocycles. Key physical properties, such as density, boiling point, and melting point, remain uncharacterized in available literature, but it is recommended for storage at 2–8°C to ensure stability .
Applications are likely exploratory, given its novelty, but may include medicinal chemistry or materials science due to its hybrid organic-silicon framework.
Properties
Molecular Formula |
C8H15NO2Si |
|---|---|
Molecular Weight |
185.30 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2,4-dihydro-1H-1,3-azasiline-5-carboxylate |
InChI |
InChI=1S/C8H15NO2Si/c1-11-8(10)7-4-9-6-12(2,3)5-7/h4,9H,5-6H2,1-3H3 |
InChI Key |
PXBJWIGUXPSRGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC[Si](C1)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the azasiline ring system followed by esterification at the 5-position. The key steps include:
- Formation of the 1,3-azasiline ring via cyclization involving silicon and nitrogen atoms.
- Introduction of 3,3-dimethyl substituents on the azasiline ring.
- Esterification of the carboxylic acid precursor to the methyl ester.
Industrial-Scale Esterification Using Ionic Liquid Catalysts
A notable preparation method for the methyl ester derivative (related compound methyl 3,3-dimethylacrylic acid methyl ester) involves catalytic esterification using ionic liquids as green catalysts. The process includes:
- Reactants: 3,3-dimethylacrylic acid, methanol, and an ionic liquid catalyst (e.g., N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate).
- Conditions: Reflux at 68–75 °C for 4–6 hours followed by distillation to remove methanol and water.
- Methanol is recycled in a closed loop to enhance efficiency.
- Reaction time: 12–18 hours total for complete conversion.
Example Data from Patent CN112409174A:
| Step | Reactants (g/mol) | Conditions | Duration | Notes |
|---|---|---|---|---|
| 1 | 200 g 3,3-dimethylacrylic acid (2 mol), 600 g methanol (18.72 mol), 10 g ionic liquid catalyst | Heated to 75 °C, reflux | 4 hours | Reflux reaction |
| 2 | Distillation of methanol, ester, and water mixture | 65–85 °C, reflux ratio control | 12–18 hours | Methanol recycled, ester accumulates |
This method is noted for its safety, economic viability, and environmental friendliness due to the use of recyclable ionic liquids and methanol recovery.
Cyclization Routes Involving Ring Expansion and Acid Catalysis
Literature reports on related tetrahydro-azasiline and azasilolidine ring systems describe ring expansion mechanisms and acid-catalyzed cyclization. For example, ring expansion of alkyl-substituted precursors under acidic conditions can yield azasiline derivatives. The process often involves:
- Nucleophilic attack on chloromethyl or urethane intermediates.
- Acid-catalyzed loss of methanol to form the heterocyclic ring.
- Possible hydrolytic ring-opening and re-cyclization steps depending on solvent and acid presence.
A mechanistic study showed that the solvent system (alcohol:water ratio) and acid catalysis critically influence the reaction pathway and product distribution, impacting the yield of azasiline derivatives.
Amide Formation and Subsequent Cyclization
In some synthetic strategies, the preparation of such heterocycles involves amide bond formation followed by intramolecular cyclization. For instance:
- Coupling of amino-substituted precursors with carboxylic acid derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.
- Use of bases like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.
- Heating or refluxing in solvents like dichloromethane or acetonitrile to promote cyclization.
These methods yield the azasiline ring with high regio- and stereochemical control.
Comparative Table of Preparation Methods
Mechanistic Insights and Reaction Notes
The ionic liquid catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and elimination of water, facilitated by the ionic liquid catalyst which stabilizes intermediates and enhances reaction rate.
Acid-catalyzed ring expansion involves protonation of leaving groups (e.g., methoxyl), intramolecular nucleophilic attack, and ring closure, with possible hydrolytic side reactions depending on water content.
Amide bond formation requires activation of the carboxylic acid by carbodiimide reagents, followed by nucleophilic attack by amines, and subsequent intramolecular cyclization to form the azasiline ring.
Purification and Characterization
The methyl ester product is typically purified by recrystallization from methanol or acetone, or by chromatographic techniques such as silica gel column chromatography.
Characterization includes melting point determination, NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the azasiline ring and ester functionalities.
The hydrochloride salt form of related azasilolidine derivatives is obtained by treatment with ethereal hydrogen chloride and recrystallization, improving stability and handling.
Chemical Reactions Analysis
Inverse Electron Demand Diels–Alder (IEDDA) Reactions
Methyl 1,2,3-triazine-5-carboxylate derivatives react with amidines via IEDDA to form pyrimidine products at room temperature . Key findings include:
-
Reactivity Trends :
-
Kinetic Data :
Impact of Steric and Electronic Modulation
-
Steric Effects :
Dimethyl substitution at C4/C6 disrupts conjugation between the methyl ester and triazine ring, reducing reactivity due to steric strain . -
Electronic Effects :
Hammett studies confirm an inverse electron demand mechanism (ρ = +7.9 for triazine substitution), with electron-withdrawing groups accelerating reactions .
Comparative Analysis with Azasiline Systems
While azasiline derivatives (silicon-containing heterocycles) are not directly studied here, analogous principles apply:
-
Silicon’s Electron-Donating Effect :
Azasilines may exhibit modified reactivity compared to all-carbon or nitrogen heterocycles due to silicon’s σ*-orbital interactions. -
Ring-Opening Reactions :
Similar to triazines, azasilines could undergo ring-opening under nucleophilic or electrophilic conditions, but experimental validation is needed.
Scientific Research Applications
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring System |
|---|---|---|---|---|
| Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate | 2839371-12-7 | C₈H₁₅NO₂Si | 185.30 | Azasiline ring, methyl ester, Si atom |
| 1,2,3,4-Tetrahydro-2,3-dimethyl-1,4-dioxopyrazino[1,2-a]indole | Not reported | C₁₃H₁₄N₂O₂ | ~230.27 | Pyrazinoindole ring, dual methyl groups |
| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 259150-97-5 | C₁₀H₈N₂O₃ | 204.18 | Oxadiazole ring, phenyl group, methyl ester |
Key Structural and Functional Differences
Heteroatom Composition: The target compound incorporates silicon in its azasiline ring, a rare feature compared to the oxygen/nitrogen-dominated pyrazinoindole and oxadiazole analogs . This silicon inclusion may enhance thermal stability or alter electronic properties. Pyrazinoindole derivatives (e.g., 1,2,3,4-tetrahydro-2,3-dimethyl-1,4-dioxopyrazino[1,2-a]indole) lack silicon but exhibit fused aromatic systems, which are associated with bioactivity in natural products .
Spectroscopic and Synthetic Variations: NMR Profiles: The pyrazinoindole analog in displays distinct δ 4.33 ppm signals (quartet, J = 7.2 Hz) due to vicinal coupling with methyl groups, a feature absent in the target compound’s reported data . Synthetic Accessibility: Pyrazinoindoles are synthesized via thermal reactions (e.g., acetic anhydride-mediated cyclization), whereas azasiline derivatives may require silicon-based reagents or catalysts .
Biological and Chemical Relevance: Pyrazinoindoles are linked to fungal metabolites (e.g., Aspergillus spp.) with cytotoxic or antimicrobial properties, whereas the azasiline compound’s biological activity is undocumented . Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate () is a commercial intermediate with applications in drug discovery, emphasizing the role of ester groups in modulating solubility and reactivity .
Research Findings and Implications
- Gaps in Data : Critical physicochemical parameters (e.g., λmax, logP) for the target compound are unavailable, limiting direct comparison with UV/Vis-active analogs like 2,3-dimethyl-1,3-butadiene derivatives (). Further spectroscopic studies are warranted.
- Synthetic Challenges: The azasiline scaffold’s synthesis likely demands specialized reagents (e.g., silanes), contrasting with the more straightforward protocols for oxadiazoles or pyrazinoindoles .
Biological Activity
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydroazasiline core structure. The presence of a carboxylate group enhances its solubility and potential interaction with biological targets. Its chemical formula is with a molecular weight of approximately 185.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₂Si |
| Molecular Weight | 185.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The biological activity can be attributed to their ability to modulate enzyme activities or interact with specific cellular pathways.
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .
- Anticancer Activity : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a series of azasiline derivatives. The results indicated that these compounds significantly reduced inflammation in animal models by inhibiting COX enzymes at lower concentrations than traditional NSAIDs like piroxicam .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline derivatives were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed that these compounds induced cell cycle arrest and apoptosis in a dose-dependent manner .
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate?
Answer: The synthesis of structurally similar heterocyclic esters often involves refluxing precursors with catalysts or auxiliaries. For example:
- Cyclocondensation : Analogous procedures (e.g., benzoxazole carboxylate synthesis) use refluxing of amino-hydroxy intermediates with aryl acids or aldehydes in ethanol or methanol, followed by piperidine-catalyzed cyclization .
- Esterification : Methyl ester formation may involve direct esterification of carboxylic acid precursors using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
- Crystallization : Post-synthetic purification via recrystallization from methanol or ethanol is critical, as demonstrated in thianaphthene carboxylate syntheses .
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity to improve cyclization efficiency.
Q. How can UV-Vis spectroscopy aid in characterizing the electronic structure of this compound?
Answer: UV-Vis spectroscopy is valuable for assessing conjugation and substituent effects:
- Parent System : The azasiline core (with Si-N bonds) may exhibit λmax shifts due to reduced conjugation compared to carbon analogs. For example, acyclic dienes with methyl substituents show baseline λmax ~214 nm, increasing by ~5 nm per substituent .
- Auxochromes : The ester group (–COOCH₃) acts as an electron-withdrawing auxochrome, potentially red-shifting absorption. Compare calculated vs. observed λmax to validate conjugation extent .
Q. Methodological Steps :
Dissolve the compound in methanol (ε ~10⁻⁵ M).
Record spectra between 200–400 nm.
Correlate λmax with computational predictions (e.g., TD-DFT).
Q. What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at 2–8°C to minimize thermal degradation, as recommended for similar esters .
- Moisture : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester or azasiline ring.
- Light Sensitivity : Store in amber vials if UV-Vis data indicate photoactivity.
Advanced Research Questions
Q. How can contradictions in NMR data for structural elucidation be resolved?
Answer: Advanced NMR techniques are essential:
- 2D NMR : Use 1H-13C HMBC to correlate protons with quaternary carbons (e.g., ester carbonyl or Si–N bonds). 1H-1H COSY identifies coupling networks in the tetrahydro-azasiline ring .
- NOESY/ROESY : Resolve stereochemical ambiguities by detecting spatial proximity between methyl groups and adjacent protons.
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent interference, especially for low-intensity signals.
Case Study : For a related indole-dioxopyrazine compound, HMBC correlations between δ 4.33 (q, J = 7.2 Hz) and methyl groups confirmed substituent positioning .
Q. What computational strategies predict the reactivity of the azasiline ring in nucleophilic or electrophilic reactions?
Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., Si centers).
- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict sites for attack.
- MD Simulations : Simulate solvation effects (e.g., in methanol) to assess steric hindrance around the Si–N bond.
Example : Silicon’s larger atomic radius versus carbon may increase ring strain, altering reactivity pathways.
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Answer:
- Catalyst Screening : Test bases (e.g., piperidine, DBU) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus alcohols; the latter may improve ester stability .
- Scale-Up Protocols : Use rotary evaporation for solvent removal and fluidized bed drying to prevent aggregation.
Q. What strategies differentiate regioisomers or byproducts during synthesis?
Answer:
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to distinguish isomers via exact mass (e.g., C8H15NO2Si: 185.30 g/mol) .
- IR Spectroscopy : Compare carbonyl stretches (e.g., ester C=O at ~1730 cm⁻¹) to identify competing functional groups .
- X-ray Crystallography : Resolve crystal structures of single crystals grown via slow evaporation (e.g., in hexane/ethyl acetate).
Q. How does the Si–N bond in the azasiline ring influence biological activity compared to carbon analogs?
Answer:
- Bioisosterism : Silicon’s hydrophobicity and larger size may enhance membrane permeability.
- Enzyme Inhibition : Test against serine hydrolases or cytochrome P450s; the Si–N bond could resist hydrolysis, prolonging activity.
- In Silico Docking : Compare binding affinities of Si vs. C analogs in target proteins (e.g., using AutoDock Vina).
Research Gap : No biological data exist for this compound; prioritize in vitro assays (e.g., MIC, IC50) after structural validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
